1-Boc-4-morpholinopiperidine

概述

描述

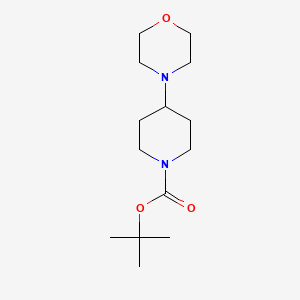

1-Boc-4-morpholinopiperidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperidine derivative that contains a morpholine ring and a tert-butoxycarbonyl (Boc) protecting group. The compound is known for its stability and versatility in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 1-Boc-4-morpholinopiperidine can be synthesized through several methods. One common approach involves the reaction of 4-morpholinopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free piperidine-morpholine amine. This reaction is pivotal for further functionalization in drug synthesis.

Typical Conditions :

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond.

Applications :

-

Used in synthesizing fentanyl precursors via subsequent alkylation or acylation .

-

Critical for generating reactive intermediates in kinase inhibitor development .

Substitution Reactions

After Boc removal, the secondary amine undergoes nucleophilic substitution or coupling reactions.

Alkylation

Reagents : Alkyl halides (e.g., iodomethane, benzyl chloride) with bases like KCO .

Example :

Acylation

Reagents : Acyl chlorides (e.g., acetyl chloride) in aprotic solvents.

Product : N-acylated derivatives for protease inhibitor scaffolds .

Hydrogenation and Reductive Amination

While direct reduction of 1-Boc-4-morpholinopiperidine is uncommon, its intermediates participate in reductive amination:

Heterocycle Functionalization

The morpholine ring can undergo ring-opening or modification under harsh conditions:

Cross-Coupling Reactions

Though not directly reported for this compound, analogous piperidine derivatives participate in:

-

Suzuki-Miyaura Coupling : For aryl group introduction at the piperidine ring .

-

Buchwald-Hartwig Amination : To form C-N bonds with aromatic amines .

Key Reaction Data Table

Research Findings and Case Studies

-

Fentanyl Analog Synthesis : this compound derivatives are intermediates in synthesizing norfentanyl and 4-ANPP, controlled under the 1988 UN Convention due to illicit use .

-

Kinase Inhibitors : N-substituted derivatives show IC values <10 nM against ALK in cancer models .

-

Scalable Synthesis : Patent methods achieve >85% yield using hydrogenation and acid-base workup .

科学研究应用

Pharmaceutical Applications

1-Boc-4-morpholinopiperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of:

- Adenosine A2A Receptor Antagonists : These compounds are significant in treating conditions such as Parkinson's disease and other neurodegenerative disorders due to their role in modulating neurotransmitter release and neuronal excitability .

- Antidepressants : Its derivatives have been explored for their potential antidepressant activities, contributing to the development of new therapeutic agents .

- Antimalarials : The compound has been involved in the synthesis of quinoline derivatives that exhibit antimalarial properties, targeting Plasmodium falciparum .

Antimalarial Activity

A study focused on optimizing quinoline derivatives revealed that modifications involving this compound significantly enhanced antiplasmodial activity against Plasmodium falciparum. The optimized compounds demonstrated low nanomolar potency and favorable pharmacokinetic profiles, showcasing the importance of this compound in developing effective antimalarial therapies .

Selective Kinase Inhibition

Research has also highlighted the role of this compound in synthesizing selective kinase inhibitors. These inhibitors target specific pathways involved in cancer progression, demonstrating potential for treating various malignancies. The compound's structure allows for modifications that improve selectivity and efficacy against specific kinases, making it a valuable tool in cancer research .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Antidepressants | Development of new antidepressant drugs | Potential modulation of neurotransmitter systems |

| Antimalarials | Synthesis of quinoline derivatives | Low nanomolar potency against P. falciparum |

| Selective Kinase Inhibitors | Cancer therapy research | Improved selectivity and efficacy against kinases |

| Neurological Disorders | Adenosine A2A receptor antagonists | Therapeutic potential for neurodegenerative diseases |

作用机制

The mechanism by which 1-Boc-4-morpholinopiperidine exerts its effects involves its interaction with specific molecular targets. The Boc group provides stability and protects the amine functionality during chemical reactions. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

4-Morpholinopiperidine: Lacks the Boc protecting group, making it more reactive but less stable.

1-Boc-piperazine: Similar in structure but contains a piperazine ring instead of a morpholine ring.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another Boc-protected compound used in medicinal chemistry.

Uniqueness: 1-Boc-4-morpholinopiperidine is unique due to its combination of a morpholine ring and a Boc protecting group, providing both stability and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

生物活性

1-Boc-4-morpholinopiperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, target interactions, and relevant case studies highlighting its pharmacological significance.

Chemical Structure and Properties

This compound features a morpholine ring substituted at the 4-position with a tert-butyloxycarbonyl (Boc) group. The molecular formula is , and it has a molecular weight of approximately 225.30 g/mol. This structure contributes to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound can be attributed to its interaction with various biochemical targets:

- Kinase Inhibition : Research indicates that compounds similar to this compound can act as potent inhibitors of kinases, which are crucial in regulating cellular processes. For instance, studies have demonstrated that related compounds exhibit low nanomolar IC50 values against specific kinases involved in cancer progression .

- Enzyme Interaction : The compound has been shown to interact with acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors targeting ACC are being investigated for their potential in treating metabolic disorders .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound derivatives on various cancer cell lines. The results indicated significant cytotoxicity, particularly against non-small cell lung cancer (NSCLC) models. The compound's ability to inhibit mTOR signaling pathways was identified as a key mechanism .

- Metabolic Disorders : Another investigation focused on the role of this compound in reducing hepatic de novo fatty acid synthesis in rat models. The findings suggested that the compound could be a viable candidate for developing treatments for obesity and related metabolic syndromes .

属性

IUPAC Name |

tert-butyl 4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-12(5-7-16)15-8-10-18-11-9-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQUSZFCONMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561795 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-20-0 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。